The Astrocyte's Crucial Role in MPTP-Induced Neurotoxicity: A Technical Guide to Understanding and Investigating the Conversion of MPTP to MPP+
The Astrocyte's Crucial Role in MPTP-Induced Neurotoxicity: A Technical Guide to Understanding and Investigating the Conversion of MPTP to MPP+
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in modeling Parkinson's disease (PD) by recapitulating the selective loss of dopaminergic neurons in the substantia nigra. A critical and often underappreciated aspect of this widely used model is the indispensable role of astrocytes in bioactivating the parent compound, MPTP, into its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). This guide provides an in-depth technical exploration of the biochemical conversion of MPTP to MPP+ within astrocytes. We will delve into the enzymatic machinery responsible, the subsequent cellular fate of MPP+, and present validated experimental protocols to investigate this process in vitro. This document is intended to serve as a comprehensive resource for researchers seeking to understand and manipulate this key event in the MPTP model of neurodegeneration.
Introduction: The Astrocyte as the Gatekeeper of MPTP Neurotoxicity
While the devastating effects of MPP+ on dopaminergic neurons are well-documented, the initial conversion of the lipophilic prodrug MPTP is a prerequisite for its neurotoxic cascade.[1][2] Astrocytes, the most abundant glial cell type in the central nervous system, are the primary locus for this bioactivation.[3][4][5] They express high levels of monoamine oxidase-B (MAO-B), the key enzyme responsible for the oxidation of MPTP.[6][7][8][9] Understanding this astrocytic process is paramount for several reasons:
-
Therapeutic Targeting: Inhibiting MAO-B has been a long-standing therapeutic strategy in Parkinson's disease, and understanding its role in MPTP metabolism provides a direct preclinical model to evaluate novel inhibitors.[10][11]
-
Mechanistic Insights: Studying the conversion of MPTP in astrocytes allows for the dissection of cellular processes that may contribute to the selective vulnerability of dopaminergic neurons.
-
Drug Development: For compounds being evaluated for neuroprotective effects in the MPTP model, it is crucial to determine if their mechanism of action involves interference with the astrocytic conversion of MPTP to MPP+.
This guide will provide a detailed examination of the biochemical pathway, followed by practical, step-by-step protocols for researchers to study this phenomenon in a controlled laboratory setting.
The Biochemical Pathway: From a Benign Precursor to a Potent Neurotoxin
The conversion of MPTP to MPP+ is a two-step enzymatic process that occurs within astrocytes. The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier and cellular membranes.[2]
Step 1: Oxidation of MPTP to MPDP+ by Monoamine Oxidase-B (MAO-B)
Once inside the astrocyte, MPTP is a substrate for MAO-B, an enzyme located on the outer mitochondrial membrane.[1] MAO-B catalyzes the oxidation of MPTP to the intermediate metabolite, 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[12]
Step 2: Conversion of MPDP+ to MPP+
MPDP+ is then further oxidized to the stable and toxic pyridinium ion, MPP+. This second step can occur both enzymatically and non-enzymatically.[1]
The overall reaction is depicted in the following pathway diagram:
Caption: The biochemical conversion of MPTP to MPP+ within an astrocyte.
Causality Behind the Pathway: The localization of MAO-B to the outer mitochondrial membrane of astrocytes is a key determinant of this pathway.[1] This strategic positioning allows for the efficient conversion of incoming MPTP. The subsequent export of MPP+ into the extracellular space is a critical step that precedes its selective uptake by dopaminergic neurons via the dopamine transporter (DAT).[11][13] This selective uptake is the primary reason for the specific targeting of these neurons in the MPTP model.[2][14][15]
Experimental Investigation: A Validated Protocol for Studying MPTP Conversion in Primary Astrocyte Cultures
To provide a robust and reproducible system for studying the conversion of MPTP to MPP+, we present a detailed protocol utilizing primary astrocyte cultures. This approach allows for a controlled environment to dissect the cellular and molecular mechanisms involved.
Primary Astrocyte Culture
The use of primary astrocyte cultures provides a model system that closely mimics the in vivo cellular machinery.[16]
Protocol: Isolation and Culture of Primary Astrocytes from Neonatal Rodent Cortex
-
Preparation:
-
Coat T75 flasks with Poly-D-Lysine (10 µg/mL in sterile water) overnight at 37°C.
-
Aspirate the Poly-D-Lysine solution and rinse twice with sterile, deionized water. Allow flasks to dry completely in a sterile cell culture hood.[17]
-
-
Tissue Dissection:
-
Euthanize neonatal rodent pups (P1-P3) according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Carefully remove the meninges.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces using a sterile scalpel.
-
Transfer the tissue to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Add 5 mL of Glial Medium (DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) to inactivate the trypsin.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Pass the cell suspension through a 40 µm cell strainer.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Glial Medium and count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seed 2 x 10^6 cells per T75 flask.[17]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Purification of Astrocytes:
-
After 7-10 days in culture, the flasks will be confluent with a mixed glial population.
-
To enrich for astrocytes, place the flasks on an orbital shaker at 200 rpm overnight at 37°C. This will detach microglia and oligodendrocytes.
-
The following day, change the medium to remove the detached cells. The remaining adherent cells will be a highly enriched population of astrocytes.
-
Self-Validation: The purity of the astrocyte culture should be verified by immunocytochemistry for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP). A purity of >95% is considered acceptable for these experiments.
MPTP Treatment and Sample Collection
This protocol outlines the treatment of cultured astrocytes with MPTP and the subsequent collection of samples for MPP+ analysis.
Protocol: MPTP Treatment of Primary Astrocyte Cultures
-
Plating for Experiment:
-
Once the primary astrocyte cultures are purified, detach the cells using Trypsin-EDTA and seed them into 24-well plates at a density of 1 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 48 hours before treatment.
-
-
MPTP Treatment:
-
Prepare a stock solution of MPTP hydrochloride in sterile water.
-
Dilute the MPTP stock solution in pre-warmed Glial Medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).
-
Remove the existing medium from the astrocyte cultures and replace it with the MPTP-containing medium.
-
Include a vehicle control (medium without MPTP).
-
For mechanistic studies, pre-treat cells with a MAO-B inhibitor (e.g., Pargyline or Selegiline) for 1 hour before adding MPTP.[3]
-
-
Sample Collection:
-
At various time points (e.g., 1, 3, 6, 12, 24 hours) after MPTP addition, collect the culture medium (supernatant) and the cell lysate.
-
Supernatant: Transfer the medium from each well to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
Cell Lysate: Wash the remaining cells in the well twice with ice-cold PBS. Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells. Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and store at -80°C until analysis.
-
Quantification of MPP+
High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection is the gold standard for the accurate quantification of MPP+.
Protocol: Quantification of MPP+ by HPLC
-
Sample Preparation:
-
Thaw the supernatant and cell lysate samples on ice.
-
Protein precipitation may be necessary for cell lysate samples. Add an equal volume of ice-cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase typically consists of an aqueous buffer (e.g., sodium phosphate) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., heptanesulfonic acid).
-
Set the flow rate to approximately 1 mL/min.
-
Inject a standard curve of known MPP+ concentrations to allow for accurate quantification.
-
Detect MPP+ using either an electrochemical detector (at an oxidative potential of approximately +0.8 V) or a UV detector (at a wavelength of approximately 295 nm).
-
-
Data Analysis:
-
Integrate the peak corresponding to MPP+ in the chromatograms.
-
Calculate the concentration of MPP+ in the samples by comparing the peak areas to the standard curve.
-
Normalize the MPP+ concentration in the cell lysate to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Expected Results and Interpretation:
-
A time- and concentration-dependent increase in MPP+ should be observed in both the cell culture supernatant and the cell lysate.
-
Pre-treatment with a MAO-B inhibitor should significantly reduce the formation of MPP+.[3]
-
These results would provide direct evidence for the conversion of MPTP to MPP+ by astrocytes and validate the crucial role of MAO-B in this process.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for studying MPTP conversion in astrocytes.
Caption: Experimental workflow for studying MPTP to MPP+ conversion.
Data Presentation: Summarizing Quantitative Data
The quantitative data obtained from HPLC analysis can be effectively summarized in a table for easy comparison.
| Treatment Group | Time (hours) | MPP+ Concentration in Supernatant (µM) | MPP+ Concentration in Lysate (pmol/mg protein) |
| Vehicle Control | 24 | Not Detected | Not Detected |
| 10 µM MPTP | 1 | 0.2 ± 0.05 | 5.1 ± 1.2 |
| 10 µM MPTP | 6 | 1.5 ± 0.2 | 25.8 ± 3.5 |
| 10 µM MPTP | 24 | 3.8 ± 0.4 | 42.3 ± 5.1 |
| Pargyline + 10 µM MPTP | 24 | 0.1 ± 0.02 | 2.3 ± 0.5 |
Table 1: Representative data summarizing the time-dependent conversion of MPTP to MPP+ in primary astrocyte cultures and the effect of MAO-B inhibition. Values are presented as mean ± standard deviation.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the critical role of astrocytes in the bioactivation of MPTP to its neurotoxic metabolite, MPP+. The detailed experimental protocols offer a robust framework for researchers to investigate this process in a controlled in vitro setting. By understanding the intricacies of this astrocytic conversion, we can gain deeper insights into the mechanisms of MPTP-induced neurodegeneration and develop more effective therapeutic strategies for Parkinson's disease.
Future research in this area could focus on:
-
Investigating the role of other astrocytic enzymes and transporters in the metabolism and efflux of MPTP and its metabolites.
-
Exploring the impact of astrocyte reactivity and neuroinflammation on the efficiency of MPTP conversion.[18][19][20]
-
Utilizing co-culture systems of astrocytes and dopaminergic neurons to study the intercellular transfer of MPP+ and subsequent neurotoxicity in a more physiologically relevant model.[21][22]
-
Leveraging advanced techniques such as mass spectrometry imaging to visualize the spatial distribution of MPTP and its metabolites within the brain.
By continuing to unravel the complexities of astrocyte-neuron interactions in the context of neurotoxin metabolism, we can pave the way for novel therapeutic interventions aimed at protecting vulnerable neuronal populations in neurodegenerative diseases.
References
-
Ransom, B. R., Kunis, D. M., Irwin, I., & Langston, J. W. (1987). Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+. Neuroscience Letters, 75(3), 323–328. [Link]
-
Liddelow, S. A., & Barres, B. A. (2017). Reactive Astrocytes: Production, Function, and Therapeutic Potential. Immunity, 46(6), 957–967. [Link]
-
Mallajosyula, J. K., Chinta, S. J., Rajagopalan, S., Nicholls, D. G., & Andersen, J. K. (2008). MAO-B elevation in mouse brain astrocytes results in Parkinson's pathology. PLoS One, 3(2), e1616. [Link]
-
Di Monte, D. A., Wu, E. Y., Irwin, I., Delanney, L. E., & Langston, J. W. (1991). Biotransformation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in mouse brain astrocytes. Journal of Pharmacology and Experimental Therapeutics, 258(2), 594–600. [Link]
-
Nam, M. H., Sa, M., Kim, Y., & Lee, C. J. (2021). Revisiting the Role of Astrocytic MAOB in Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8827. [Link]
-
Trimmer, P. A., Smith, T. S., & Andersen, J. K. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. Antioxidants & Redox Signaling, 23(12), 1001–1016. [Link]
-
Jo, A., Lee, Y., & Lee, C. J. (2023). Astrocytic MAOB is responsible for MPTP-induced parkinsonian motor and non-motor symptoms. Molecular Neurodegeneration, 18(1), 1-5. [Link]
-
L'Episcopo, F., Tirolo, C., Testa, N., Caniglia, S., Morale, M. C., & Marchetti, B. (2013). Reactive astrocytes are key players in nigrostriatal dopaminergic neurorepair in the MPTP mouse model of Parkinson's disease: focus on endogenous neurorestoration. Current aging science, 6(1), 35-46. [Link]
-
Mosharov, E. V., Wu, X., Larsen, K. E., Tsetsenis, T., Sitte, H. H., & Sulzer, D. (2009). Changes in neuronal dopamine homeostasis following 1-methyl-4-phenylpyridinium (MPP+) exposure. Journal of Biological Chemistry, 284(48), 33418-33428. [Link]
-
Mallajosyula, J. K., Chinta, S. J., Rajagopalan, S., Nicholls, D. G., & Andersen, J. K. (2008). MAO-B elevation in mouse brain astrocytes results in Parkinson's pathology. PloS one, 3(2), e1616. [Link]
-
Liu, Z., Chen, C., & Li, L. (2021). Astrocyte dysfunction in Parkinson’s disease: from the perspectives of transmitted α-synuclein and genetic modulation. Translational Neurodegeneration, 10(1), 1-14. [Link]
-
Aschner, M., & Kimelberg, H. K. (1991). The use of astrocytes in culture as model systems for evaluating neurotoxic-induced-injury. Neurotoxicology, 12(3), 505-518. [Link]
-
Richardson, J. R., Caudle, W. M., Wang, M., Dean, E. D., Pennell, K. D., & Miller, G. W. (2006). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′ I-MPP+. Journal of neurochemistry, 98(4), 1143-1154. [Link]
-
Tanaka, J., & Koike, T. (2021). Neuron-Astrocyte Interactions in Parkinson's Disease. International Journal of Molecular Sciences, 22(23), 12891. [Link]
-
Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: critical role for the astrocyte. Proceedings of the National Academy of Sciences, 106(8), 2933-2938. [Link]
-
Richardson, J. R., Caudle, W. M., & Miller, G. W. (2005). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4′ I-MPP+. Parkinsonism & related disorders, 11(8), 485-491. [Link]
-
Wang, Y., Liu, Y., Zhang, Y., & Liu, X. (2023). RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson's Disease. International Journal of Molecular Sciences, 24(9), 7935. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity. Journal of visualized experiments: JoVE, (15). [Link]
-
Altogen Biosystems. (n.d.). Astrocyte Cell Culture Protocol. Retrieved from [Link]
-
Choi, I. Y., Kim, H. M., & Ju, C. (2016). Potential protective effects of autophagy activated in MPP+ treated astrocytes. Molecular medicine reports, 14(3), 2531-2537. [Link]
-
Chiba, K., Trevor, A. J., & Castagnoli, N. (1985). Active uptake of MPP+, a metabolite of MPTP, by brain synaptosomes. Biochemical and biophysical research communications, 128(3), 1228-1232. [Link]
-
Kim, Y. J., Kim, J., & Kim, J. (2022). Astrocytic Nrf2 Mediates the Neuroprotective and Anti-Inflammatory Effects of Nootkatone in an MPTP-Induced Parkinson's Disease Mouse Model. Antioxidants, 11(11), 2186. [Link]
-
Cassano, T., Lorusso, M., & Nicolardi, G. (2021). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International journal of molecular sciences, 22(19), 10580. [Link]
-
Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: critical role for the astrocyte. Proceedings of the National Academy of Sciences of the United States of America, 106(8), 2933–2938. [Link]
-
Salvatore, M. F., & Waymire, J. C. (2017). Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP. Frontiers in aging neuroscience, 9, 407. [Link]
-
Liddelow, S. A. (2017). Purification and Culture Methods for Astrocytes. Cold Spring Harbor Perspectives in Biology, 9(9), a020404. [Link]
-
Chen, P. C., Vargas, M. R., Pani, A. K., Smeyne, R. J., Johnson, D. A., & Johnson, J. A. (2009). Nrf2-mediated neuroprotection in the MPTP mouse model of Parkinson's disease: Critical role for the astrocyte. Proceedings of the National Academy of Sciences, 106(8), 2933-2938. [Link]
-
Oreland, L., & Ekblom, J. (1993). Monoamine oxidase-B in astrocytes. Journal of neural transmission. Supplementum, 40, 11-16. [Link]
-
Miyazaki, I., & Asanuma, M. (2017). Therapeutic Strategy of Targeting Astrocytes for Neuroprotection in Parkinson's Disease. Current pharmaceutical design, 23(33), 4936-4947. [Link]
-
Wang, Y., Li, J., & Wang, Y. (2020). Neuroprotective Effect of Astersaponin I against Parkinson's Disease through Autophagy Induction. Evidence-Based Complementary and Alternative Medicine, 2020. [Link]
-
Carter, S. F., Herholz, K., Rosa-Neto, P., & Pellerin, L. (2021). Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias. Alzheimer's research & therapy, 13(1), 1-15. [Link]
-
NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MPP⁺ Neuronal Cell Death Assay Service. Retrieved from [Link]
-
Pérez-Rodríguez, M., et al. (2022). Timeline of the experimental protocol with MPTP and treatment. [Link]
-
Scientific Archives. (2024). Monoamine Oxidase B in Astrocytic GABA Synthesis: A Central Mechanism in Neurodegeneration and Neuroinflammation. Scientific Archives of Neurology and Neurological Disorders, 5(1), 1-10. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
-
de Gooijer, M. C., Sindram, D., Schinkel, A. H., & van Tellingen, O. (2020). MPP+-Induced Changes in Cellular Impedance as a Measure for Organic Cation Transporter (SLC22A1-3) Activity and Inhibition. Pharmaceutics, 12(10), 949. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]
-
Kumar, A., & Singh, N. (2018). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. Research Journal of Pharmacy and Technology, 11(1), 213-217. [Link]
-
Carter, S. F., Herholz, K., Rosa-Neto, P., Pellerin, L., Nordberg, A., & Rodriguez-Vieitez, E. (2019). Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer's disease and related dementias. Acta neuropathologica, 138(4), 563-579. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
Sources
- 1. Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocytes convert the parkinsonism inducing neurotoxin, MPTP, to its active metabolite, MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Role of Astrocytic MAOB in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolism of Dopamine in Nucleus Accumbens Astrocytes Is Preserved in Aged Mice Exposed to MPTP [frontiersin.org]
- 8. Monoamine oxidase-B in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology | PLOS One [journals.plos.org]
- 11. MAO-B Elevation in Mouse Brain Astrocytes Results in Parkinson's Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Active uptake of MPP+, a metabolite of MPTP, by brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 16. Preparation and Use of Cultured Astrocytes for Assay of Gliotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 17. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]
- 18. A Focus on Astrocyte Contribution to Parkinson’s Disease Etiology [mdpi.com]
- 19. Astrocyte dysfunction in Parkinson's disease: from the perspectives of transmitted α-synuclein and genetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RIPK1-Induced A1 Reactive Astrocytes in Brain in MPTP-Treated Murine Model of Parkinson’s Disease [mdpi.com]
- 21. A neuronal and astrocyte co-culture assay for high content analysis of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
